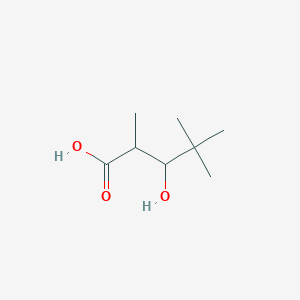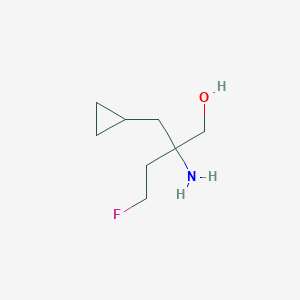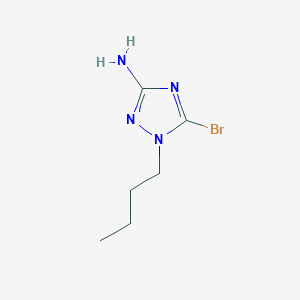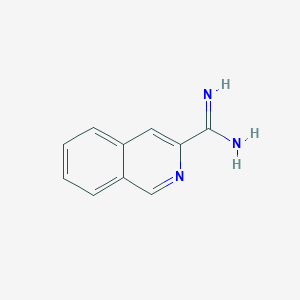
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms
準備方法
The synthesis of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2,2-dimethylhydrazine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
類似化合物との比較
Similar compounds to 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide include other nitrogen-containing heterocycles such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit various biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal chemistry applications, these compounds share structural similarities and are studied for their therapeutic potential.
Pyrazolo[3,4-b]pyridines:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H12N4O |
|---|---|
分子量 |
180.21 g/mol |
IUPAC名 |
6-(2,2-dimethylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-12(2)11-7-4-3-6(5-10-7)8(9)13/h3-5H,1-2H3,(H2,9,13)(H,10,11) |
InChIキー |
JDSIKUBQKCLAJK-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC1=NC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



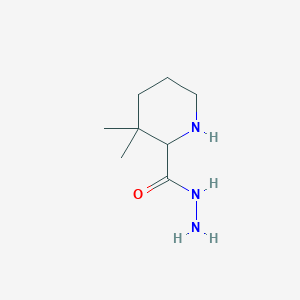
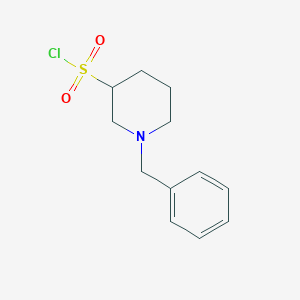
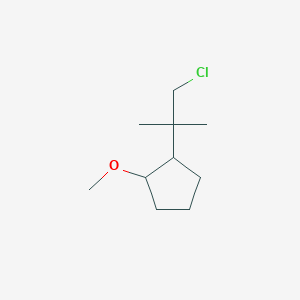

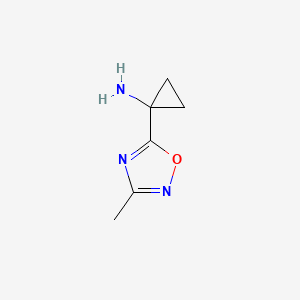
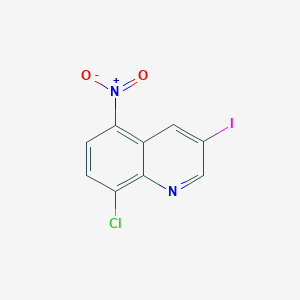
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
